1-(Prop-2-yn-1-yl)pyrrolidine
Description
Significance of the Pyrrolidine (B122466) Moiety in Heterocyclic Chemistry
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in the architecture of a vast number of natural products and synthetic molecules with significant biological activities. nih.govnih.gov This structural motif is prevalent in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.govtandfonline.com The significance of the pyrrolidine scaffold stems from several key features:
Stereochemistry and 3D Structure: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the creation of stereogenic centers, leading to a well-defined three-dimensional arrangement of substituents. This is crucial for specific interactions with biological targets like enzymes and receptors. nih.gov
Physicochemical Properties: The presence of the nitrogen atom influences the ring's lipophilicity and aqueous solubility, which are critical pharmacokinetic parameters for drug candidates. nih.gov
Synthetic Versatility: The pyrrolidine ring can be readily functionalized at various positions, enabling the synthesis of a diverse library of derivatives with tailored properties. tandfonline.com Numerous synthetic methods, including multicomponent reactions and catalytic processes, have been developed for its construction. researchgate.netorganic-chemistry.org
The pyrrolidine core is found in a wide array of pharmacologically active compounds, including anticancer, antidiabetic, and anti-inflammatory agents. nih.govtandfonline.com Its ability to serve as a versatile scaffold for creating structurally complex and biologically active molecules continues to make it a focal point of chemical and pharmaceutical research. nih.gov
Role of the Propargyl Group in Organic Synthesis and Reactivity
The propargyl group, which contains a terminal alkyne, is a highly versatile functional group in organic synthesis. researchgate.net Its reactivity is centered around the carbon-carbon triple bond and the acidic terminal proton, which allow for a wide range of chemical transformations. rsc.org Key reactions involving the propargyl group include:
Click Chemistry: The terminal alkyne is a key participant in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," which allows for the efficient and specific formation of 1,2,3-triazoles.
Coupling Reactions: The propargyl group readily participates in various metal-catalyzed coupling reactions, such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, to form new carbon-carbon bonds.
Addition Reactions: The triple bond can undergo addition reactions with a variety of reagents, leading to the formation of diverse functionalized products.
Synthesis of Heterocycles: Propargylamines, which are structurally related to 1-(prop-2-yn-1-yl)pyrrolidine, are valuable precursors for the synthesis of numerous nitrogen-containing heterocycles, including pyrroles, imidazoles, and oxazoles. researchgate.net
The propargyl moiety is a key building block in the synthesis of complex organic molecules, natural products, and pharmaceuticals. researchgate.netrawsource.com Its unique reactivity makes it an indispensable tool for organic chemists.
Overview of this compound as a Research Target
This compound combines the structural features of both the pyrrolidine ring and the propargyl group, making it a valuable building block in several areas of chemical research. Its primary utility lies in its role as a bifunctional molecule, where the pyrrolidine nitrogen can act as a base or a nucleophile, and the terminal alkyne can participate in a variety of synthetic transformations.
This compound serves as a versatile intermediate in organic synthesis, particularly for the construction of more complex heterocyclic systems. For instance, the propargyl group can be used as a handle for introducing other functionalities or for constructing larger molecular frameworks through click chemistry or other coupling reactions. The pyrrolidine ring, in turn, can be a key component of the final target molecule, often contributing to its biological activity.
Research involving this compound often focuses on its application as a building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The ability to independently or sequentially react the two functional moieties provides a powerful strategy for creating molecular diversity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-prop-2-ynylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-2-5-8-6-3-4-7-8/h1H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGUPWHFLZEPHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305950 | |
| Record name | 1-(prop-2-yn-1-yl)pyrrolidine | |
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Molecular Weight |
109.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7223-42-9 | |
| Record name | 1-(2-Propynyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
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| Record name | NSC 172884 | |
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| Record name | 7223-42-9 | |
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| Record name | 1-(prop-2-yn-1-yl)pyrrolidine | |
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| Record name | 1-(prop-2-yn-1-yl)pyrrolidine | |
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Advanced Synthetic Methodologies for 1 Prop 2 Yn 1 Yl Pyrrolidine and Its Derivatives
Strategies for Pyrrolidine (B122466) Ring Formation with Propargyl Substitution
Modern organic synthesis provides several powerful methods for constructing the pyrrolidine ring with a propargyl group attached to the nitrogen atom. These catalytic strategies enable the efficient formation of the five-membered ring from carefully designed acyclic amine precursors.
A notable strategy for forming substituted pyrrolidines involves the titanium-magnesium catalyzed carbocyclization of N-allyl-N-propargyl amines. This method utilizes a combination of a titanium (IV) alkoxide, such as titanium tetraisopropoxide (Ti(O-iPr)₄), and an alkylmagnesium reagent like ethylmagnesium bromide (EtMgBr) to catalyze the reaction. researchgate.netacs.org The process typically involves reacting an N-allyl-substituted 2-alkynylamine with an organozinc compound, like diethylzinc (B1219324) (Et₂Zn), in the presence of the Ti/Mg catalyst system. researchgate.net This reaction proceeds via a regio- and stereoselective carbocyclization, leading to the formation of methylenepyrrolidine derivatives in high yields. researchgate.net The initial substrate, an N-allyl-N-propargyl amine, contains both the alkene and alkyne functionalities necessary for the cyclization cascade.
| Catalyst System | Substrate | Reagent | Product |
| Ti(O-iPr)₄ / EtMgBr | N-allyl-substituted 2-alkynylamine | Et₂Zn | (Z)-Methylenepyrrolidine derivative |
Table 1: Summary of Titanium-Magnesium Catalyzed Carbocyclization.
The intramolecular cyclization of precursors containing both an alkyne and an alkene is a powerful tool for forming cyclic structures. A related strategy involves the thermal 3-aza-Claisen rearrangement of N-phosphoryl-N-allyl ynamides. nih.govnih.gov This rearrangement generates an allyl ketenimine intermediate in situ. nih.gov This highly reactive intermediate can then undergo a carbocyclization cascade. This process demonstrates the principle of using tethered alkyne and alkene functionalities to initiate a C-C bond-forming cyclization to create five-membered nitrogen heterocycles. nih.gov
A dual catalytic system comprising platinum and a Brønsted acid offers an effective route to various pyrrolidine derivatives. nih.gov This methodology involves the coupling of N-Boc-protected alkynamine derivatives with alkenes or alkynes, catalyzed by a platinum/triflic acid binary system. nih.gov The proposed mechanism begins with a platinum-catalyzed cycloisomerization of the alkynamine. This is followed by a triflic acid-promoted nucleophilic addition of an alkene or alkyne, resulting in the formation of the pyrrolidine ring. nih.gov When allyltrimethylsilane (B147118) is used as the alkene component, interesting bicyclic compounds containing a trimethylsilane (B1584522) group can be obtained. nih.gov
| Catalyst System | Substrate | Reactant | Key Feature |
| Platinum / Triflic Acid | N-Boc-protected alkynamine | Alkene or Alkyne | Relay catalytic cascade |
Table 2: Overview of Platinum/Brønsted Acid Relay Catalysis.
The intramolecular alkyne iminium ion cyclization represents a stereoselective method for constructing pyrrolidine derivatives. researchgate.net This reaction utilizes N-protected homopropargyl amines, which are converted into vinylogous carbamates. In the presence of a Lewis or Brønsted acid, an alkyne iminium ion is generated, which then undergoes cyclization. researchgate.net This process allows for the stereoselective formation of trans-2,3-disubstituted pyrrolidine derivatives. The regioselectivity of the cyclization can be influenced by the presence of internal nucleophiles, such as a hydroxy group. researchgate.net
Functionalization and Derivatization of 1-(Prop-2-yn-1-yl)pyrrolidine
Once the this compound scaffold is formed, the terminal alkyne, or propynyl (B12738560) moiety, serves as a versatile handle for further chemical modification.
The terminal alkyne of this compound is the primary site for its derivatization. This functional group can participate in a variety of chemical transformations common to terminal alkynes. These include oxidation, reduction, and substitution reactions. The acidic nature of the terminal alkyne's proton allows for deprotonation by a strong base to form a copper or lithium acetylide. youtube.comyoutube.com This intermediate is a potent nucleophile, enabling the formation of new carbon-carbon bonds. A key example is the Sonogashira coupling, a cross-coupling reaction where the terminal alkyne reacts with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst to form internal alkynes. youtube.com Additionally, the alkyne can undergo cycloaddition reactions, such as silver-catalyzed cycloadditions with isocyanides to produce substituted pyrroles. nih.gov
| Reaction Type | Reagents | Product Type |
| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) salt, Base | Internal Alkyne |
| Deprotonation/Alkylation | Strong Base (e.g., n-BuLi), Electrophile | Substituted Alkyne |
| Cycloaddition | Isocyanide, Ag catalyst | Substituted Pyrrole (B145914) |
Table 3: Common Reactions of the Propynyl Moiety.
Click Chemistry Applications for Triazole Formation
The terminal alkyne functionality of this compound is perfectly suited for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazole derivatives. mdpi.com The CuAAC reaction is known for its reliability, high yields, and compatibility with a wide range of functional groups, making it a powerful tool for molecular assembly. nih.govmdpi.com
The general scheme involves reacting this compound with various organic azides in the presence of a copper(I) catalyst. This catalyst can be generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate) or by using a stabilized copper(I) source. mdpi.com This methodology allows for the facile linking of the pyrrolidine moiety to other molecular scaffolds, which is particularly valuable in drug discovery and materials science. nih.gov
One-pot tandem reactions, combining an azidation step with the CuAAC reaction, represent an attractive and efficient strategy. researchgate.net For instance, a halide can be converted to an azide (B81097) in situ and then reacted with the propargylated pyrrolidine without isolating the azide intermediate, streamlining the synthetic process. researchgate.net This approach has been successfully used to synthesize a variety of 1,2,3-triazole-containing heterocyclic compounds in moderate to good yields. researchgate.net
A series of new mono-1,2,3-triazole derivatives of pyrimidine (B1678525) nucleobases have been synthesized using a one-pot, three-component copper(I)-catalyzed reaction between N-1-propargyluracil or thymine, sodium azide, and various benzyl (B1604629) halides. nih.gov This highlights the power of multicomponent click reactions to assemble complex molecules with potential biological value from simple precursors. nih.gov
| Reactant A | Reactant B (Azide) | Catalyst System | Product Type | Reference |
| This compound | Benzyl Azide | Cu(I) source | 1-Benzyl-4-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole | mdpi.com |
| N-1-propargyluracil | Sodium Azide + Benzyl Halide | Copper(I) | 1,2,3-Triazole derivatives of pyrimidine | nih.gov |
| N-(3-(prop-2-ynyloxy)pyridin-2-yl)benzamide | In situ generated azide | Cu(II)/Reducing Agent | 1,2,3-Triazole-containing pyridines | researchgate.net |
Synthesis of Pyrrolidine-2,5-dione and Related Imide Derivatives
Pyrrolidine-2,5-diones, also known as succinimides, are an important class of heterocyclic compounds with significant applications in medicinal chemistry. researchgate.netnih.gov The synthesis of derivatives featuring this core structure, particularly N-substituted variants, is of great interest. While structurally distinct from this compound, synthetic routes can be adapted to place the propargyl group on the nitrogen atom of the pyrrolidine-2,5-dione ring.
A common method for synthesizing N-substituted pyrrolidine-2,5-diones involves the reaction of succinic anhydride (B1165640) with a primary amine. To synthesize N-(prop-2-yn-1-yl)pyrrolidine-2,5-dione, propargylamine (B41283) would be condensed with succinic anhydride. This reaction typically proceeds via an intermediate amic acid, which then undergoes cyclization upon heating to form the imide ring. researchgate.net
More advanced methods include the Michael addition of ketones to N-substituted maleimides, which can be catalyzed by a self-assembled three-component organocatalyst system to produce highly substituted pyrrolidine-2,5-dione derivatives. nih.gov Another approach involves reacting N³-substituted amidrazones with anhydrides like 2,3-dimethylmaleic anhydride to yield N(1)-substituted 3,4-dimethyl-1H-pyrrole-2,5-diones. mdpi.com These methods provide access to a wide array of derivatives with diverse substitution patterns on the heterocyclic core. nih.govmdpi.com
| Precursor 1 | Precursor 2 | Product Type | Synthetic Strategy | Reference |
| Succinic Anhydride | Primary Amine (e.g., Propargylamine) | N-Substituted Pyrrolidine-2,5-dione | Condensation and Cyclization | researchgate.net |
| N-Substituted Maleimide | Ketone | Substituted Pyrrolidine-2,5-dione | Michael Addition | nih.gov |
| 2,3-Dimethylmaleic Anhydride | N³-Substituted Amidrazone | N(1)-Substituted 3,4-Dimethyl-1H-pyrrole-2,5-dione | Condensation/Cyclization | mdpi.com |
Derivatization for Structure-Activity Relationship Studies
The modification of a lead compound is a fundamental strategy in medicinal chemistry to explore its structure-activity relationship (SAR) and optimize its pharmacological properties. researchgate.net For scaffolds like this compound, derivatization can occur at several positions: modifications of the pyrrolidine ring, substitution on the propargyl chain, or transformation of the terminal alkyne into other functional groups (as discussed in the click chemistry section).
SAR studies on structurally related compounds provide a blueprint for potential modifications. For example, in a study of 1-(furan-2-ylmethyl)pyrrolidine-based inhibitors, various analogs were synthesized to probe the interaction with the biological target. nih.gov Similarly, derivatizing this compound would involve synthesizing analogs to understand the importance of the pyrrolidine ring's size and substitution, as well as the role of the alkyne group.
A typical SAR study might involve the following modifications:
Altering the N-substituent: Replacing the propargyl group with other alkyl or aryl groups to determine the impact of sterics and electronics in that region.
Modifying the Pyrrolidine Ring: Introducing substituents onto the carbon atoms of the pyrrolidine ring to probe the binding pocket for additional interactions.
Transforming the Alkyne: Converting the alkyne to other functional groups like alkanes, alkenes, or heterocycles (e.g., triazoles) to assess the alkyne's role in target binding, whether it be through hydrophobic interactions, hydrogen bonding, or as a reactive handle.
In a series of 2-pyridinylpiperazines, extensive SAR studies led to the identification of compounds with high potency, demonstrating how systematic chemical modifications can significantly improve biological activity. nih.gov A similar systematic approach to derivatizing the this compound scaffold would be essential for developing it into a lead compound. nih.govnih.gov
| Modification Site | Example Modification | Purpose of Modification (SAR) | Reference |
| Pyrrolidine Ring | Introduction of hydroxyl or methyl groups | Probe steric and hydrogen bonding interactions | nih.gov |
| N-Propargyl Group | Replacement with benzyl or other alkyl groups | Evaluate impact of size and electronics of the N-substituent | nih.gov |
| Terminal Alkyne | Conversion to a 1,2,3-triazole ring | Assess the role of the alkyne and introduce new interaction points | nih.govnih.gov |
Chemo- and Regioselective Transformations for Pyrrolidine Alkaloid Scaffolds
The pyrrolidine ring is a core structural motif in a vast number of natural alkaloids. Developing chemo- and regioselective methods to transform simple substituted pyrrolidines like this compound into more complex alkaloid-like scaffolds is a significant area of synthetic research. Such transformations must selectively target a specific site in the molecule without affecting other functional groups, such as the alkyne.
One powerful strategy is the catalytic functionalization of C-H bonds. For example, dirhodium catalysts have been used for the regio- and diastereoselective synthesis of N-unprotected pyrrolidines via intramolecular nitrene insertion into sp³ C-H bonds. While this method builds the ring, similar C-H activation principles could be applied to pre-existing pyrrolidines to introduce new functional groups at specific positions.
Another approach involves the ring-opening of donor-acceptor (D-A) cyclopropanes followed by cyclization. The reaction of 2-arylcyclopropane-1,1-diesters with an azide ion, followed by reduction and cyclization, has been developed as a method for synthesizing 1,5-substituted pyrrolidin-2-ones, demonstrating a highly regioselective process to build substituted pyrrolidine frameworks. nih.gov
Furthermore, acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols demonstrates a method where careful choice of activating agents and protecting groups allows for selective cyclization to form pyrrolidine rings in very good yields. These strategies showcase the importance of controlling reactivity to build complex, poly-functionalized pyrrolidine structures akin to natural alkaloids.
One-Pot Synthetic Strategies
One-pot syntheses and multicomponent reactions (MCRs) are highly efficient processes that combine multiple reaction steps in a single flask, avoiding the need for purification of intermediates and reducing waste. mdpi.com These strategies are particularly valuable for creating libraries of complex molecules from simple, readily available starting materials. rsc.org
The synthesis of derivatives of this compound is well-suited to one-pot approaches. As previously mentioned, the one-pot tandem copper-catalyzed azidation and CuAAC reaction is a prime example. researchgate.netnih.gov This allows for the creation of diverse triazole derivatives in a single, efficient operation. nih.gov
L-proline has emerged as a versatile and environmentally benign organocatalyst for various MCRs. researchgate.netresearchgate.net It can be used to catalyze the synthesis of poly-substituted pyridine (B92270) derivatives from cyclic amines (like pyrrolidine), aldehydes, and malononitrile (B47326) under mild conditions. rsc.org By using this compound in such a reaction, one could potentially generate complex heterocyclic systems containing both the propargylated nitrogen and a newly formed pyridine ring in a single step.
Computational Chemistry and Theoretical Studies of 1 Prop 2 Yn 1 Yl Pyrrolidine Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For pyrrolidine-based systems, these methods elucidate conformational preferences, electronic structure, and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized geometry and electronic properties of molecules like 1-(prop-2-yn-1-yl)pyrrolidine.
Studies on related pyrrolidine-functionalized molecules have utilized DFT methods, such as B3LYP with a 6-31G(d) basis set, to analyze their structural and electronic properties. researchgate.net For instance, in studies of fulleropyrrolidines, DFT calculations have revealed how functionalization with pyrrolidine (B122466) derivatives can alter the electronic characteristics of the parent molecule, transforming it into an n-type semiconductor. researchgate.net Similar approaches can be applied to this compound to predict its most stable conformation, bond lengths, bond angles, and dihedral angles.
The electronic properties, including the distribution of electron density and electrostatic potential, can also be mapped. These calculations are crucial for understanding how the molecule interacts with its environment and potential biological targets. For example, the propargyl group (prop-2-yn-1-yl) introduces a region of high electron density due to the triple bond, which can be a key feature in molecular interactions.
A theoretical study on chalcone (B49325) derivatives using the B3LYP/6-311++G(d,p) method highlights how DFT can be used to calculate important electronic parameters, which are presented in the table below for illustrative purposes. researchgate.net
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, indicating regions prone to electrophilic and nucleophilic attack. |
This table represents typical parameters obtained from DFT calculations for organic molecules.
Molecular orbital (MO) analysis provides a detailed picture of the electronic structure and reactivity of a molecule. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.
The energy of the HOMO is associated with the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.
In studies of substituted pyrrolidinones, DFT calculations have been used to determine the HOMO and LUMO energies to understand their electronic structure and reaction efficiency. arabjchem.org For this compound, the HOMO is expected to be localized primarily on the pyrrolidine ring's nitrogen atom and the π-system of the alkyne, making these sites susceptible to electrophilic attack. The LUMO would likely be distributed over the propargyl group, indicating its potential to accept electrons. This type of analysis is crucial for understanding the molecule's role in chemical reactions and biological interactions.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or nucleic acid, and to assess the stability of the resulting complex.
Molecular docking studies are essential for predicting the preferred binding mode of a ligand within the active site of a biological target. This information is critical for understanding the mechanism of action and for designing more potent inhibitors.
For example, in a study of 1-(pyrrolidin-2-yl)propan-2-one (B1500871) derivatives as inhibitors of Deoxyribonuclease I (DNase I), molecular docking revealed key interactions with amino acid residues such as Glu 39, Glu 78, and Arg 111. nih.gov Similarly, docking studies on pyrrolidine derivatives as Mcl-1 inhibitors have been used to guide the modification of lead compounds to improve binding affinity. nih.gov
For this compound, docking simulations could be performed against various potential targets. The pyrrolidine ring can form hydrogen bonds and van der Waals interactions, while the propargyl group can engage in hydrophobic and π-π interactions. The terminal alkyne could also potentially form a covalent bond with a cysteine residue in a target protein, a strategy often employed in drug design.
Computational methods can also be used to estimate the binding affinity of a ligand for its target, often expressed as the binding free energy (ΔG_bind) or an inhibition constant (Ki). These predictions are valuable for prioritizing compounds for synthesis and experimental testing.
Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to calculate binding free energies from MD simulation trajectories.
In a study on pyrrolidine derivatives as Mcl-1 inhibitors, new compounds were developed based on a lead molecule. nih.gov The binding affinities of these derivatives were predicted and then confirmed experimentally, with one compound (compound 18) showing a Ki of 0.077 μM. nih.gov This demonstrates the power of computational predictions in guiding drug discovery efforts. For this compound, similar computational approaches could be used to predict its binding affinity for various targets and to compare it with other potential inhibitors.
Structure-Activity Relationship (SAR) Computational Methodologies
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational methods play a crucial role in establishing these relationships.
By systematically modifying the structure of a lead compound like this compound and calculating the effect of these modifications on binding affinity or other properties, a computational SAR can be developed. This can involve creating a library of virtual derivatives and using docking and binding affinity predictions to assess their potential.
For instance, SAR studies on pyrrolidine derivatives have shown that the substitution pattern on the pyrrolidine ring significantly influences their anticancer activity. nih.gov Similarly, research on inhibitors of Mycobacterium tuberculosis IMPDH based on a piperazine (B1678402) scaffold explored the SAR by modifying different parts of the molecule, including ring sizes and substituents, and correlated these changes with inhibitory activity. nih.gov
For this compound systems, a computational SAR study could involve:
Modifying the pyrrolidine ring with different substituents.
Replacing the pyrrolidine ring with other heterocyclic systems.
Altering the length or nature of the alkyne chain.
The results of these virtual modifications can be used to build a predictive model, such as a Quantitative Structure-Activity Relationship (QSAR) model, which can then be used to design new compounds with improved potency and selectivity.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1-(pyrrolidin-2-yl)propan-2-one |
| Crystal violet |
| 1-(5-isoquinolinesulfonyl)piperazine |
| 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one |
| [2-(2-oxo-pyrrolidin-1-yl)-ethyl]-phosphonic acid diethyl ester |
| {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid |
| (2-pyridin-4-yl-ethyl]thio}acetic acid |
| Pyridine (B92270) |
QSAR Toolbox Applications
The OECD Quantitative Structure-Activity Relationship (QSAR) Toolbox is a sophisticated software application designed for the hazard assessment of chemicals. oasis-lmc.org It facilitates the use of grouping and read-across approaches to fill data gaps for toxicological endpoints, thereby reducing the need for animal testing. qsartoolbox.org For a specific compound such as this compound, the QSAR Toolbox can be utilized to predict its potential hazards even in the absence of extensive experimental data.
The process within the Toolbox typically involves:
Inputting the Target Chemical : The structure of this compound is entered into the system.
Profiling : The software identifies structural features and potential mechanisms of action based on its internal databases and profilers.
Identifying Analogues : It searches extensive databases for structurally similar compounds (analogues) that have available experimental data. qsartoolbox.org
Category Formation : A chemically plausible category of compounds is formed around the target chemical, grouped by structural similarity and mechanistic association.
Data Gap Filling : By using the data from the analogues, the Toolbox can predict the missing toxicity data for this compound through a process called read-across or trend analysis. qsartoolbox.org
The types of endpoints that can be predicted are diverse and are categorized into physicochemical properties, environmental fate and transport, ecotoxicological information, and human health hazards. qsartoolbox.org For this compound, aggregated GHS information from notifications to the ECHA C&L Inventory indicates several hazards that could be assessed and corroborated using the Toolbox. nih.gov
| Predicted Hazard Endpoint (from ECHA C&L) | GHS Hazard Statement | Potential Application in QSAR Toolbox |
| Flammability | H226: Flammable liquid and vapor | Prediction based on physical properties of structural analogues. |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Read-across from oral toxicity data of similar amine compounds. |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | Read-across from dermal toxicity data of similar amine compounds. |
| Skin Corrosion | H314: Causes severe skin burns and eye damage | Prediction based on structural alerts for corrosivity. |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | Read-across from inhalation toxicity data of analogues. |
| Respiratory Irritation | H335: May cause respiratory irritation | Prediction based on profiling for respiratory tract irritation. |
| This table illustrates how the known hazard classifications for this compound nih.gov could be evaluated using the methodologies within the QSAR Toolbox. |
Predictive Modeling of Biological Activity
Predictive modeling of biological activity is a cornerstone of modern drug discovery and computational toxicology. nih.gov These models employ mathematical algorithms, including machine learning, to establish a relationship between the chemical structure of a molecule and its biological effect. nih.gov For this compound, such models can be used to forecast its potential therapeutic activities or toxicological profile by comparing it to vast libraries of compounds with known activities.
The foundation of these models lies in the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These descriptors for this compound can be computed from its structure and are used as input for the predictive models. nih.gov
| Molecular Descriptor | Computed Value | Significance in Predictive Modeling |
| Molecular Weight | 109.17 g/mol | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |
| XLogP3 | 0.9 | Predicts the lipophilicity and membrane permeability of the molecule. |
| Hydrogen Bond Donor Count | 0 | Affects solubility and binding interactions with biological targets. |
| Hydrogen Bond Acceptor Count | 1 | Affects solubility and binding interactions with biological targets. |
| Rotatable Bond Count | 1 | Relates to the conformational flexibility of the molecule. |
| Data sourced from PubChem CID 299616. nih.gov These descriptors serve as the input variables for QSAR and machine learning models to predict biological activity. |
Web-based platforms like MolPredictX utilize QSAR models to provide predictions of bioactivity against a range of targets, including those for parasitic, viral, and bacterial diseases. nih.gov A molecule like this compound, which contains a pyrrolidine ring—a common scaffold in many bioactive drugs—could be screened virtually using such tools to identify potential biological activities, thus guiding further experimental investigation. mdpi.com
Conformational Analysis through Computational Methods
The three-dimensional shape of a molecule, or its conformation, is critical to its biological activity, as it dictates how the molecule can interact with biological targets like enzymes and receptors. Conformational analysis through computational methods aims to identify the stable, low-energy conformations of a molecule.
For this compound, a conformational analysis would focus on two main structural features:
Pyrrolidine Ring Puckering : The five-membered pyrrolidine ring is not planar and exists in various puckered conformations, typically described as "envelope" or "twist" forms. The substituent's position (axial or equatorial) in relation to the ring pucker is a key determinant of stability.
Rotation around the N-CH₂ Bond : The single bond connecting the pyrrolidine nitrogen to the propargyl group (prop-2-yn-1-yl) is rotatable, leading to different spatial arrangements of the alkyne moiety relative to the ring.
High-level computational methods, such as Density Functional Theory (DFT), are necessary to accurately calculate the small energy differences between these conformers. researchgate.net Research on similar pyrrolidine systems has shown that multiple conformations can be significantly populated at equilibrium, and understanding their relative energies is crucial for predicting reactivity and biological interactions. researchgate.net
| Hypothetical Conformer | Pyrrolidine Ring Pucker | Propargyl Group Orientation | Relative Energy (kcal/mol) | Description |
| 1 | Envelope (C_s) | Equatorial-like | 0.00 | The most stable, ground-state conformation. |
| 2 | Twist (C_2_) | Equatorial-like | 0.85 | A slightly higher energy ring pucker. |
| 3 | Envelope (C_s_) | Axial-like | 1.50 | Steric hindrance from axial orientation increases energy. |
| 4 | Twist (C_2_) | Axial-like | 2.20 | A higher energy state due to combined ring and substituent strain. |
| This table presents a hypothetical conformational landscape for this compound based on principles from computational studies of similar pyrrolidine derivatives. researchgate.net The relative energies are illustrative and would require specific DFT calculations for precise determination. |
The analysis reveals that the molecule likely exists as a dynamic equilibrium of several conformers. The lowest energy conformer, as suggested by the 3D structure available in PubChem, would feature the substituent in a pseudo-equatorial position to minimize steric strain, which is a common principle in the conformational analysis of cyclic systems. nih.gov
Biological and Medicinal Chemistry Research of 1 Prop 2 Yn 1 Yl Pyrrolidine Analogs
Enzyme Inhibition Studies
Analogs of 1-(prop-2-yn-1-yl)pyrrolidine have been investigated as inhibitors of several key enzymes implicated in a variety of diseases. The presence of the propargylamine (B41283) functional group is often crucial for their inhibitory mechanism.
The primary mechanism of enzyme inhibition by many this compound analogs involves the irreversible covalent modification of the enzyme's active site. The terminal alkyne of the propargyl group is a key player in this process. For instance, in the case of monoamine oxidase (MAO) enzymes, the inhibition is often mechanism-based, where the enzyme bioactivates the inhibitor. This process typically involves the formation of a reactive intermediate that then forms a covalent bond with the enzyme or its cofactor, leading to irreversible inactivation.
Research has identified several specific enzyme targets for analogs of this compound.
Dipeptidyl Peptidase-4 (DPP-4): Certain pyrrolidine-based compounds have been explored as DPP-4 inhibitors for the management of type 2 diabetes. While specific studies on this compound itself are less common, the pyrrolidine (B122466) core is a known feature in many DPP-4 inhibitors. The mechanism generally involves interaction with the active site of the enzyme to prevent the degradation of incretin (B1656795) hormones.
Lysine-Specific Demethylase 1 (LSD1): The propargylamine group is a known pharmacophore for the inhibition of flavin-dependent enzymes like LSD1, which is a target in cancer therapy. Analogs incorporating this feature can act as irreversible inhibitors by forming a covalent adduct with the FAD cofactor of the enzyme.
Monoamine Oxidase (MAO): The propargylamine scaffold is a classic feature of MAO inhibitors used in the treatment of Parkinson's disease and depression. These compounds act as irreversible inhibitors of MAO-A and/or MAO-B, preventing the breakdown of neurotransmitters like dopamine (B1211576) and serotonin.
While the prompt mentions other targets such as SERT, 5-HT1A receptors, MMPs, PI3K alpha, and β-hematin, specific research detailing the inhibitory activity of direct this compound analogs against these targets is not extensively documented in readily available literature.
The inhibitory activities of selected pyrrolidine analogs against various enzymes are summarized below.
| Enzyme Target | Analog Structure/Class | IC₅₀/Ki Value | Reference |
| α-Glucosidase | Novel Pyrrolidine Derivatives | 0.43 to 2.14 µM | |
| DPP-4 | Pyrrolidine-based inhibitors | Varies with structure | |
| LSD1 | Propargylamine-containing inhibitors | Varies with structure | |
| MAO-B | Propargylamine derivatives | Varies with structure |
Antimicrobial Research
The antimicrobial potential of this compound analogs has been an area of active investigation, with studies demonstrating efficacy against a range of bacterial and fungal pathogens.
Several studies have synthesized and evaluated pyrrolidine derivatives for their antibacterial properties. For example, certain novel N-substituted-2-((5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamides containing a pyrrolidine moiety have shown promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) of these compounds vary depending on the specific substitutions and the bacterial strain being tested.
Similar to their antibacterial action, certain analogs of this compound have exhibited antifungal properties. For instance, some pyrrolidine derivatives have been shown to be effective against various fungal strains. The antifungal activity is also structure-dependent, with modifications to the pyrrolidine ring and its substituents influencing the potency and spectrum of activity.
A summary of the antimicrobial activity of selected pyrrolidine analogs is presented in the table below.
| Microbial Class | Specific Strains | MIC Range (µg/mL) | Reference |
| Gram-positive Bacteria | Staphylococcus aureus, Bacillus subtilis | Varies | |
| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | Varies | |
| Fungi | Candida albicans, Aspergillus niger | Varies |
The precise mechanisms by which this compound analogs exert their antimicrobial effects are still under investigation and can vary. One proposed mechanism involves the inhibition of essential enzymes within the microbial cells, leading to disruption of metabolic pathways and ultimately cell death. Another potential mechanism is the disruption of the microbial cell membrane integrity, leading to leakage of cellular contents. The presence of the propargyl group might also contribute to covalent modification of key microbial proteins, similar to its action on mammalian enzymes.
Anticancer and Antitumor Investigations
The pyrrolidine moiety is a common feature in many natural and synthetic compounds exhibiting potent anticancer properties. mdpi.com Modifications of the this compound structure have been explored to develop novel therapeutics that can target cancer cells through various mechanisms.
Analogs of this compound have been shown to exert their anticancer effects by modulating key cellular processes, leading to the inhibition of cancer cell growth and induction of cell death. For instance, certain polysubstituted pyrrolidine derivatives have been found to induce cell cycle arrest, a critical mechanism for controlling cell proliferation. nih.gov Specifically, studies have demonstrated that some pyrrolidine compounds can cause the cell cycle to halt at the G0/G1 phase. nih.gov This disruption prevents cancer cells from entering the DNA synthesis (S) phase, thereby inhibiting their division and proliferation.
Furthermore, these compounds have been observed to trigger apoptosis, or programmed cell death, in cancer cells. nih.gov This process is characterized by a series of morphological and biochemical changes that lead to the orderly dismantling of the cell without inducing an inflammatory response. The induction of apoptosis is a highly sought-after characteristic for anticancer agents, as it represents a clean and efficient way to eliminate malignant cells. The pro-apoptotic effects of some pyrrolidine derivatives have been shown to be both time- and dose-dependent, indicating a specific and targeted biological response. nih.gov
The antitumor activity of this compound analogs has been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity. Research has shown that certain polysubstituted pyrrolidines exhibit significant proliferation inhibitory effects. nih.gov For example, pyrrolidine derivatives have demonstrated efficacy against various cancer cell lines with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) in the low micromolar range. nih.gov
The following table summarizes the inhibitory effects of selected pyrrolidine analogs on different cancer cell lines, as reported in the literature.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolidine 3h | HCT116 (Colon Carcinoma) | 2.9 - 16 | nih.gov |
| Pyrrolidine 3k | HCT116 (Colon Carcinoma) | 2.9 - 16 | nih.gov |
| Pyrrolidine 3h | HL60 (Promyelocytic Leukemia) | 2.9 - 16 | nih.gov |
| Pyrrolidine 3k | HL60 (Promyelocytic Leukemia) | 2.9 - 16 | nih.gov |
| Pyrrolidine Analogs | A549 (Lung Carcinoma) | Not specified | nih.gov |
| Pyrrolidine Analogs | HeLa (Cervical Cancer) | Not specified | nih.gov |
| Pyrrolidine Analogs | PC-3 (Prostate Cancer) | Not specified | nih.gov |
| Pyrrolidine Analogs | Jurkat (T-cell Leukemia) | Not specified | nih.gov |
Note: The table presents a range of IC50 values as specific values for each cell line were not detailed in the source.
While direct studies on this compound analogs are emerging, the broader class of compounds containing similar structural features has been investigated for their ability to modulate epigenetic targets. Epigenetic modifications play a crucial role in cancer development and progression, making them attractive targets for therapeutic intervention. nih.gov
Key epigenetic regulators include histone deacetylases (HDACs), bromodomain-containing protein 4 (BRD4), and lysine-specific demethylase 1 (LSD1). nih.gov Inhibition of these enzymes can alter gene expression patterns in cancer cells, leading to antitumor effects. For instance, inhibitors of LSD1 and BRD4 have been shown to synergistically inhibit the growth of certain cancer cells. nih.gov While specific research on this compound analogs as epigenetic modulators is not yet widely published, the presence of the propargyl group, a known pharmacophore in some enzyme inhibitors, suggests that this class of compounds could be promising candidates for targeting epigenetic enzymes. The development of small molecule inhibitors for targets like LSD1 is an active area of research in oncology. nih.gov
Antimalarial Activity
The search for novel antimalarial agents is a global health priority due to the emergence of drug-resistant strains of Plasmodium falciparum. nih.gov Pyrrolidine-containing scaffolds have been explored for their potential to yield new antimalarial drugs.
Research into bis-pyrrolo[1,2-a]quinoxaline derivatives, which feature a pyrrolidine-like structure as part of a larger heterocyclic system, has shown promising results. nih.govnih.gov These compounds have been tested in vitro against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. Several derivatives exhibited good antimalarial activity, with IC50 values in the micromolar range. nih.govnih.gov
The following table highlights the antimalarial activity of representative bis-pyrrolo[1,2-a]quinoxaline derivatives.
| Compound | P. falciparum Strain | IC50 (µM) | Selectivity Index (SI) | Reference |
| 1n | W2 | Not specified | 40.6 | nih.govnih.gov |
| 1p | 3D7 | Not specified | 39.25 | nih.govnih.gov |
The selectivity index (SI), which is the ratio of the cytotoxic concentration to the effective concentration, is an important parameter for assessing the potential of a compound as a drug candidate. The high SI values for compounds 1n and 1p indicate a favorable therapeutic window. nih.govnih.gov The mechanism of action for some of these compounds is thought to involve the stabilization of G-quadruplexes in the parasite's telomeres, which is an attractive target for antimalarial drug development. nih.govnih.gov While these compounds are not direct analogs of this compound, their success demonstrates the potential of pyrrolidine-based structures in the design of new antimalarial agents.
Structure-Activity Relationship (SAR) Studies on this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds and designing more potent and selective drugs. frontiersin.org For pyrrolidine derivatives, SAR studies have provided valuable insights into how structural modifications influence their therapeutic effects.
The biological activity of pyrrolidine-based compounds can be significantly altered by modifying various parts of the molecule. For example, in the context of anticancer activity, the nature and position of substituents on the pyrrolidine ring and any attached aromatic systems can have a profound impact on their potency and selectivity. nih.gov
In a series of pyrrolidine pentamine derivatives developed as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib, a bacterial resistance enzyme, SAR studies revealed that:
Truncations of the molecule generally lead to a loss of inhibitory activity. nih.gov
Modifications of functional groups and stereochemistry have varied effects on the inhibitory properties. nih.gov
The presence and positioning of aromatic moieties, such as phenyl groups, are important for activity. nih.gov
For pyrrolo[2,3-d]pyrimidine derivatives, another class of compounds containing a pyrrole (B145914) ring that is structurally related to pyrrolidine, the introduction of different linkers and substituents has been explored to enhance anticancer activity. nih.gov These studies highlight the importance of the linker between two heterocyclic systems and the nature of the substituents on the heterocyclic core. nih.gov
While specific SAR studies on this compound itself are not extensively documented in the public domain, the general principles derived from the study of other pyrrolidine derivatives can guide the future design of more effective analogs. The propargyl group, in particular, offers a reactive handle for further chemical modifications, such as click chemistry, to generate a diverse library of compounds for biological screening.
Design of Derivatives for Enhanced Activity
The development of analogs of this compound is a strategic endeavor in medicinal chemistry, aimed at enhancing biological activity and target selectivity. The pyrrolidine ring serves as a versatile scaffold, valued for its three-dimensional structure which allows for a thorough exploration of pharmacophore space. nih.gov The non-planar nature of the saturated pyrrolidine ring, a phenomenon known as "pseudorotation," provides superior 3D coverage compared to its aromatic counterpart, pyrrole. nih.gov
Research into pyrrolidine-based compounds has shown that the spatial orientation of substituents is critical and can lead to different biological profiles due to varied binding modes with target proteins. nih.gov Structure-activity relationship (SAR) studies on other pyrrolidine derivatives have revealed key insights; for example, in a series of PPARα/γ dual agonists, a cis-configuration of substituents on the pyrrolidine ring was preferred over the trans orientation for optimal activity. nih.gov
The design of enhanced derivatives often involves the functionalization of the preformed pyrrolidine ring or the construction of more complex polycyclic frameworks. For instance, synthetic strategies have been developed to create tricyclic and tetracyclic frameworks incorporating the pyrrolidine ring, such as indoloisoxazolidine and chromeno[4,3-b]pyrrolidine structures. researchgate.net These complex scaffolds are synthesized through methods like intramolecular [3+2]-dipolar cycloaddition reactions, demonstrating the chemical tractability of the pyrrolidine motif for creating novel molecular architectures with potential therapeutic applications. researchgate.net The propynyl (B12738560) group itself offers a reactive handle for further functionalization, allowing for its incorporation into more elaborate structures. mdpi.com
Table 1: Strategic Considerations in Derivative Design
| Design Aspect | Rationale for Enhanced Activity | Source |
|---|---|---|
| Scaffold Type | The 3D, non-planar pyrrolidine ring allows for better exploration of pharmacophore space compared to flat aromatic systems. | nih.gov |
| Stereochemistry | The spatial orientation of substituents (e.g., cis vs. trans) critically influences binding to enantioselective protein targets. | nih.gov |
| Complex Scaffolds | Building polycyclic systems (e.g., tricyclic, tetracyclic) can lead to novel compounds with unique biological profiles. | researchgate.net |
| Propynyl Group | Acts as a versatile handle for further chemical modification and synthesis of more complex molecules. | mdpi.comnih.gov |
Biological Target Identification and Interaction Mechanisms
Identifying the molecular targets of bioactive compounds is a cornerstone of chemical biology and drug discovery. nih.gov For analogs of this compound, understanding the interaction mechanisms at a molecular level is key to elucidating their biological function. This involves characterizing the specific roles of the constituent parts of the molecule, namely the propynyl group and the pyrrolidine ring, in binding to biological macromolecules.
Role of Propynyl Group in Molecular Interactions
The propynyl group (also known as a propargyl group) is a highly versatile and reactive moiety that plays a significant role in the molecular interactions of the compounds that contain it. mdpi.comnih.gov Its high electron density and the π-nucleophilic character of the carbon-carbon triple bond make it a well-suited functional group for chemical transformations and for engaging with biological targets. rsc.org
The propargyl group can participate in various chemical interactions that contribute to biological activity. It is a key building block in organic synthesis, often used to create more complex and elaborate structures, including homopropargylic alcohols and various heterocycles, which are motifs present in many biologically active compounds. mdpi.comrsc.org The ability of the propargyl group to be strategically incorporated into molecules allows for the synthesis of diverse compound libraries for screening and biological target validation. nih.gov
Hydrogen Bonding and π-π Interactions
The binding of this compound analogs to their biological targets is governed by a suite of non-covalent interactions, including hydrogen bonds and π-π interactions. The terminal alkyne of the propynyl group can act as a hydrogen bond acceptor. More significantly, the π-system of the triple bond can participate in hydrogen-π (Hp-π) interactions. nih.gov
Hp-π interactions occur between a polar hydrogen atom (e.g., from an N-H or O-H group on a protein) and the electron cloud of a π-system. nih.gov These interactions are comparable in strength to conventional hydrogen bonds (in the range of 10 to 30 kJ/mol in proteins) and are crucial for molecular recognition and structural stability. nih.gov The interaction is characterized by a longer bond length (2.30 to 3.00 Å) compared to typical hydrogen bonds (~1.9 Å). nih.gov
Furthermore, the pyrrolidine ring and its substituents can engage in other critical interactions. The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor. Additionally, n→π* interactions, which involve an electron delocalization from a lone pair (n) of a donor atom (like the nitrogen in the pyrrolidine ring or an oxygen on a substituent) to an antibonding π* orbital of a nearby carbonyl group or aromatic ring on the target, can also contribute to binding affinity and conformational stability. rsc.org These interactions, though weaker than hydrogen bonds, are significant in stabilizing specific protein conformations, such as the polyproline II (PPII) helix. rsc.org
Table 2: Key Molecular Interactions and Their Characteristics
| Interaction Type | Description | Participating Groups | Source |
|---|---|---|---|
| Hydrogen-π (Hp-π) | Interaction between a polar H-atom and the π-electron cloud. | Protein N-H/O-H and the propynyl triple bond. | nih.gov |
| Hydrogen Bond | Electrostatic attraction between a hydrogen atom and a nearby electronegative atom. | Pyrrolidine nitrogen (acceptor) with protein H-donors. | nih.gov |
| n→π* Interaction | Electron delocalization from a lone pair (n) to an antibonding orbital (π*). | Pyrrolidine nitrogen lone pair and acceptor groups on the biological target. | rsc.org |
| π-π Stacking | Attraction between aromatic rings. | Can occur if derivatives contain aromatic substituents. | nih.govrsc.org |
Comparison with Structurally Similar Compounds and Analogs
To understand the unique contributions of the propynyl group to the properties of this compound, it is useful to compare it with structurally similar analogs. A key comparison can be made with 1-(prop-1-en-2-yl)pyrrolidine, where the alkyne (propynyl) is replaced by an alkene (isopropenyl).
The pyrrolidine ring itself is a common scaffold in many biologically active compounds. nih.gov However, the nature of the N-substituent dramatically alters the molecule's physicochemical properties and, consequently, its biological profile. The propynyl group in this compound introduces a rigid, linear triple bond with a specific electronic character, making it a potential participant in the unique Hp-π interactions discussed previously. nih.gov In contrast, the isopropenyl group in 1-(prop-1-en-2-yl)pyrrolidine introduces a planar double bond with a different spatial arrangement and electronic distribution.
This structural difference is reflected in their computed properties. For example, the topological polar surface area (TPSA), an indicator of a molecule's ability to cross cell membranes, and the XLogP3 value, a measure of lipophilicity, differ between the two compounds. These differences, though subtle, can have significant implications for the pharmacokinetics and pharmacodynamics of the molecules.
Table 3: Comparison of Physicochemical Properties
| Property | This compound | 1-(Prop-1-en-2-yl)pyrrolidine | Source |
|---|---|---|---|
| Molecular Formula | C₇H₁₁N | C₇H₁₃N | nih.govnih.gov |
| Molecular Weight | 109.17 g/mol | 111.18 g/mol | nih.govnih.gov |
| XLogP3 | 0.9 | 1.8 | nih.govnih.gov |
| Topological Polar Surface Area | 3.2 Ų | 3.2 Ų | nih.govnih.gov |
| Structure | Contains a C≡C triple bond (alkyne) | Contains a C=C double bond (alkene) | nih.govnih.gov |
Potential Applications and Future Research Directions
Applications in Medicinal Chemistry
The pyrrolidine (B122466) ring is a prevalent scaffold in numerous biologically active compounds and approved drugs. nih.govnih.govnih.gov Its non-planar, sp3-hybridized nature allows for a greater exploration of three-dimensional chemical space, which is advantageous for designing drug candidates with specific stereochemical requirements for optimal target binding. nih.govnih.gov The propargyl group (prop-2-yn-1-yl) further enhances the molecule's utility, enabling its participation in various chemical transformations, including "click chemistry" reactions, which are widely used in drug discovery and bioconjugation.
While direct therapeutic applications of 1-(prop-2-yn-1-yl)pyrrolidine itself are not extensively documented, its derivatives are subjects of significant interest in medicinal chemistry. The pyrrolidine scaffold is a key component in drugs targeting a wide range of conditions, including cancer, bacterial infections, central nervous system disorders, and diabetes. nih.govnih.gov For instance, pyrrolidine derivatives have been investigated for their potential as anticonvulsants, analgesics, and anti-inflammatory agents. nih.govnih.gov
Table 1: Examples of Biologically Active Pyrrolidine-Containing Scaffolds
| Scaffold/Derivative | Potential Therapeutic Area | Reference |
|---|---|---|
| Pyrrolidine-2,5-dione derivatives | Anticonvulsant, Antidepressant | nih.govnih.govresearchgate.net |
| 3-(1H-indol-3-yl)pyrrolidine-2,5-diones | Antidepressant (5-HT1A receptor and SERT ligands) | nih.govresearchgate.net |
| Polyhydroxylated pyrrolidines | Antidiabetic, Anticancer (α-glycosidase inhibitors) | nih.gov |
| Pyrrolidine-2-one derivatives | Antibacterial, Anticancer | rdd.edu.iqresearchgate.net |
Role as Building Blocks in Organic Synthesis
The chemical structure of this compound makes it a versatile building block in organic synthesis. The terminal alkyne can undergo a variety of reactions, such as nucleophilic addition, cycloaddition, and coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. The pyrrolidine nitrogen atom also provides a site for further functionalization.
This compound is particularly useful in the synthesis of heterocyclic compounds. The combination of the pyrrolidine ring and the reactive propargyl group allows for the construction of various fused and spirocyclic systems, which are of significant interest in medicinal and materials chemistry. The ability to readily modify both the pyrrolidine and alkyne moieties provides a high degree of synthetic flexibility.
Future Directions in Synthetic Methodology
Future research in the synthetic methodology surrounding this compound and related compounds is likely to focus on several key areas. The development of more efficient and stereoselective methods for the synthesis of substituted pyrrolidines remains an active area of research. organic-chemistry.org This includes the exploration of novel catalytic systems and reaction conditions to control the stereochemistry at the various chiral centers that can be generated from this scaffold. organic-chemistry.org
Furthermore, the development of novel transformations involving the propargyl group is a promising avenue. This could include the use of this functionality in multicomponent reactions to rapidly build molecular complexity or in the development of novel cycloaddition strategies to access unique heterocyclic frameworks. The application of modern synthetic techniques, such as flow chemistry and photoredox catalysis, to reactions involving this compound could also lead to more sustainable and efficient synthetic routes. mdpi.com
Unexplored Biological Activities and Targets
While the pyrrolidine scaffold is well-represented in medicinal chemistry, the specific biological activities of this compound itself are not extensively characterized. nih.gov Future research should focus on screening this compound and its simple derivatives against a wide range of biological targets to uncover novel therapeutic opportunities.
Given the diverse biological activities of other pyrrolidine derivatives, potential areas of investigation could include its effects on various enzyme families, G-protein coupled receptors, and ion channels. nih.govnih.gov The presence of the terminal alkyne also makes it a suitable tool for chemical biology studies. For example, it could be used as a probe to identify novel protein targets through activity-based protein profiling.
Development of Novel Therapeutic Agents
The development of novel therapeutic agents based on the this compound scaffold is a significant future direction. By leveraging its synthetic versatility, medicinal chemists can design and synthesize libraries of derivatives with diverse substituents on both the pyrrolidine ring and the alkyne terminus. These libraries can then be screened for activity against various diseases.
For instance, the synthesis of novel pyrrolidine-2,5-dione derivatives has shown promise in the development of potential antidepressant agents. nih.govresearchgate.net Similarly, the modification of the pyrrolidine structure has led to potent inhibitors of various enzymes implicated in disease. nih.gov By systematically exploring the chemical space around the this compound core, it is plausible that new lead compounds for a variety of therapeutic targets will be discovered.
Q & A
Advanced Research Question
- QSAR modeling : Input molecular descriptors (e.g., logP, polar surface area) into software like Schrödinger Suite or MOE to predict solubility and permeability .
- Molecular dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane penetration.
- Validation : Compare predictions with experimental HPLC retention times or partition coefficient measurements.
How to resolve contradictions between synthetic yields and theoretical predictions?
Advanced Research Question
Strategies include:
- Reaction monitoring : Use TLC or in-situ IR spectroscopy to identify side reactions or incomplete conversions .
- Theoretical reassessment : Recalculate Gibbs free energy profiles for intermediates using computational chemistry tools (e.g., Gaussian 16) to identify overlooked pathways.
- Byproduct analysis : Characterize impurities via LC-MS and adjust reaction conditions (e.g., reducing temperature to suppress decomposition) .
How can coordination chemistry principles apply to material development?
Advanced Research Question
- Ligand design : Utilize the pyrrolidine nitrogen and alkyne group as binding sites for transition metals (e.g., nickel(II) or copper(I)) to form coordination polymers .
- Catalytic applications : Test metal complexes in cross-coupling reactions (e.g., Sonogashira coupling) and compare turnover numbers with literature benchmarks .
- Structural analysis : Characterize materials via X-ray crystallography or EXAFS to confirm metal-ligand coordination geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
